molecular formula C13H17NO B7808930 Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine

Cat. No.: B7808930
M. Wt: 203.28 g/mol
InChI Key: GYZKTWVRPLBZEV-UHFFFAOYSA-N
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Description

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine is a compound that features a cyclobutyl group attached to a 2,3-dihydrobenzofuran ring, with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . Subsequent functionalization steps introduce the cyclobutyl and methanamine groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for nucleophilic substitution often involve the use of bases such as sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the methanamine position .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.

    Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine exerts its effects depends on its interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

Uniqueness: Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine is unique due to the combination of the cyclobutyl group with the 2,3-dihydrobenzofuran ring and methanamine substituent. This unique structure may confer distinct reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

cyclobutyl(2,3-dihydro-1-benzofuran-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-13(9-2-1-3-9)11-4-5-12-10(8-11)6-7-15-12/h4-5,8-9,13H,1-3,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZKTWVRPLBZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC3=C(C=C2)OCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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